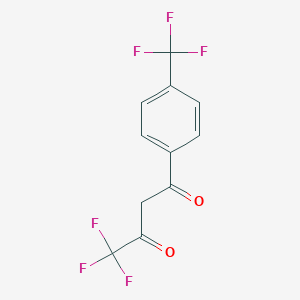

4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-7)8(18)5-9(19)11(15,16)17/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGFIZKUFOXHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446197 | |

| Record name | 4,4,4-Trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165328-10-9 | |

| Record name | 4,4,4-Trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Fluorinated β-Diketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Diketones are a versatile class of organic compounds that have found extensive applications in coordination chemistry, catalysis, and materials science.[1] The introduction of fluorine atoms into the β-diketone framework profoundly alters their physicochemical properties, leading to enhanced volatility, acidity, and unique coordination behavior. This guide provides an in-depth exploration of the core physicochemical properties of fluorinated β-diketones, offering insights into their synthesis, tautomeric equilibria, acidity, and coordination chemistry, along with practical experimental protocols.

The strategic incorporation of fluorine can significantly improve a molecule's pharmacokinetic profile, target selectivity, and metabolic stability.[2] In the context of β-diketones, fluorination is a powerful tool for fine-tuning their properties for specific applications, such as precursors for chemical vapor deposition and as ligands in luminescent and magnetic materials.[1]

I. Synthesis of Fluorinated β-Diketones

The primary and most classical method for synthesizing fluorinated β-diketones is the Claisen condensation.[1][3] This reaction involves the condensation of a ketone with a fluorinated ester in the presence of a strong base.

Claisen Condensation: A Deeper Look

The choice of base and solvent is critical for the success of the Claisen condensation.[1] Sodium hydride (NaH) and sodium methoxide (MeONa) are frequently used bases, with ethers like diethyl ether (Et2O), tetrahydrofuran (THF), or 1,2-dimethoxyethane (DME) being the preferred solvents over benzene or alcohols.[1] The quality and activity of the base can significantly impact the reaction yield.[3][4] For instance, the use of highly active alkoxides is crucial for achieving high yields.[3] An alternative to commercial alkoxides, which can degrade over time, is the use of NaH.[4]

The general mechanism involves the deprotonation of the ketone at the α-carbon by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the fluorinated ester. Subsequent elimination of an alkoxide group yields the fluorinated β-diketone.

Caption: Generalized workflow for the Claisen condensation synthesis of fluorinated β-diketones.

Experimental Protocol: Synthesis of 1,1,1-Trifluoro-2,4-pentanedione (tfac)

This protocol describes a typical Claisen condensation for the synthesis of 1,1,1-trifluoro-2,4-pentanedione (tfac), a common fluorinated β-diketone.

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether (Et2O)

-

Ethyl trifluoroacetate

-

Acetone

-

Hydrochloric acid (10% aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend sodium hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of acetone in anhydrous diethyl ether to the suspension while stirring.

-

After the initial reaction subsides, add a solution of ethyl trifluoroacetate in anhydrous diethyl ether dropwise from the dropping funnel.

-

Reflux the reaction mixture for 2-4 hours to ensure complete reaction.

-

Cool the reaction mixture in an ice bath and cautiously add 10% aqueous hydrochloric acid to neutralize the excess base and protonate the product.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation.

II. Keto-Enol Tautomerism

A defining characteristic of β-diketones is their existence as a mixture of keto and enol tautomers.[5][6] The introduction of fluorine atoms significantly influences this equilibrium.

The Influence of Fluorination on Tautomeric Equilibrium

In nonpolar solvents, fluorinated β-diketones predominantly exist as a mixture of two chelated cis-enol forms.[7] The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the α-proton, favoring the formation of the enol tautomer. Theoretical studies have shown that for acyclic β-diketones, α-fluorination can enhance the relative stability of the keto form by weakening the intramolecular hydrogen bond in the enol form.[8] However, in most cases, the enol form is stabilized by the formation of a strong intramolecular hydrogen bond.

The equilibrium between the two possible enol forms (enol-enol tautomerism) is also influenced by the substituents. Generally, the equilibrium favors the enol form that maximizes conjugation.[7]

Caption: Keto-enol and enol-enol tautomeric equilibria in a fluorinated β-diketone.

Characterization of Tautomers by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying keto-enol tautomerism. The chemical shifts of the protons and carbons are distinct for the keto and enol forms. In particular, 19F NMR is highly sensitive to the electronic environment of the fluorine atoms, making it an excellent probe for distinguishing between the different tautomers.[7][9]

Key NMR Signatures:

-

1H NMR: The enolic proton typically appears as a broad singlet in the range of 12-16 ppm due to strong intramolecular hydrogen bonding. The vinyl proton of the enol form appears around 5-6 ppm.

-

13C NMR: The carbonyl carbons of the keto form resonate at a lower field (around 200 ppm) compared to the enol form.

-

19F NMR: The chemical shift of the trifluoromethyl group is sensitive to whether it is adjacent to a carbonyl or an enolic hydroxyl group, allowing for the quantification of the tautomeric ratio.[7]

III. Acidity

The presence of electron-withdrawing fluorine atoms significantly increases the acidity of the enolic proton in fluorinated β-diketones compared to their non-fluorinated analogs. This enhanced acidity is a crucial factor in their coordination chemistry and applications in solvent extraction.

Quantifying Acidity: pKa Values

The acidity of β-diketones is quantified by their pKa values. The introduction of trifluoromethyl groups can lower the pKa by several units. For example, the pKa of acetylacetone (acac) is approximately 9, while that of hexafluoroacetylacetone (hfac) is around 4.3. This increased acidity facilitates the formation of metal complexes even at lower pH values.

| β-Diketone | Structure | pKa |

| Acetylacetone (acac) | CH3C(O)CH2C(O)CH3 | ~9.0 |

| Trifluoroacetylacetone (tfac) | CF3C(O)CH2C(O)CH3 | ~6.7 |

| Hexafluoroacetylacetone (hfac) | CF3C(O)CH2C(O)CF3 | ~4.3 |

Note: pKa values can vary depending on the solvent and experimental conditions.

The increased acidity is primarily due to the strong inductive effect of the fluorine atoms, which stabilizes the resulting enolate anion through delocalization of the negative charge.[10]

IV. Coordination Chemistry

Fluorinated β-diketones are excellent ligands for a wide range of metal ions, forming stable chelate complexes.[1] The unique properties of these ligands impart desirable characteristics to the resulting metal complexes, such as high volatility and thermal stability.[11][12]

Formation and Properties of Metal Chelates

Fluorinated β-diketonates form neutral, six-membered chelate rings with metal ions. The high electronegativity of the fluorine atoms reduces the intermolecular forces between the metal complexes, leading to increased volatility.[12] This property is particularly important for applications in chemical vapor deposition (CVD) and gas chromatography.[11][13]

The thermal stability of the metal chelates is also influenced by the fluorinated ligands.[14] The strong electron-withdrawing nature of the fluorinated groups can enhance the thermal stability of the complexes.

Caption: Formation of a metal chelate complex with a fluorinated β-diketonate ligand.

Applications in Analytical Chemistry

The volatility and thermal stability of metal chelates of fluorinated β-diketones make them suitable for gas chromatographic analysis of metals.[13] The separation of different metal ions can be achieved based on the differential volatility of their respective chelates. This technique has been successfully applied to the analysis of lanthanides and other transition metals.[13]

V. Applications in Drug Development

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties.[2][15] Fluorinated β-diketones and their derivatives are valuable building blocks in the synthesis of various heterocyclic compounds with potential biological activity.[16] The modulation of physicochemical properties such as lipophilicity and acidity through fluorination can lead to improved pharmacokinetics and target binding affinity.[2] For instance, the increased acidity of fluorinated β-diketones can influence their interaction with biological targets.

VI. Conclusion

Fluorinated β-diketones represent a fascinating class of compounds with a rich and tunable set of physicochemical properties. The strategic incorporation of fluorine atoms profoundly influences their tautomeric equilibrium, acidity, and coordination behavior, leading to a wide range of applications in materials science, analytical chemistry, and drug development. A thorough understanding of these fundamental properties is essential for the rational design of new functional molecules and materials. This guide has provided a comprehensive overview of the core principles governing the behavior of fluorinated β-diketones, along with practical insights for researchers in the field.

References

- Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination.

- Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones. (n.d.). Google Scholar.

- K. V. Domasevitch, et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7943.

- A. S. G. A. S. G. Kucherov, et al. (2021). Structural Diversity of Silver Fluorinated β-Diketonates: Effect of the Terminal Substituent and Solvent. Molecules, 26(16), 4994.

- N. B. Morozova, et al. (2022). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. Molecules, 27(7), 2207.

- A. A. A. A. Z. V. A. S. I. V. Saloutin. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3076-3084.

- COMPLEX COMPOUNDS OF FLUORINATED β-DIKETONE DERIVATIVES WITH TRANSITION METALS. (2022).

- M. M. M. M. S. A. G. S. M. A. F. C. M. Pinto. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(19), 5945.

- Keto-enol tautomerism of the fluorinated diketones (R = -CH 3 for TFP, R - ResearchGate. (n.d.).

- Sloop, J. C. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-787.

- Synthesis and coordination chemistry of perfluoroalkyl-derivatised β-diketonates | Request PDF - ResearchGate. (n.d.).

- Scribner, W. G. (1967). PHYSICAL PROPERTIES OF SELECTED BETA-DIKETONES. DTIC.

- Structures of fluorinated β-diketonate ligands. - ResearchGate. (n.d.).

- Isakova, V. G., Khlebnikova, T. S., & Lakhvich, F. A. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews, 79(10), 849.

- Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. (n.d.). Royal Society of Chemistry.

- P. H. P. H. Hansen. (2022). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 27(21), 7481.

- K. S. R. Murthy, et al. (2012). Thermogravimetric and Gas Chromatographic Studies on Fluorinated -diketone Chelates of Lanthanides. World Journal of Analytical Chemistry, 7(2), 29-33.

- P. A. P. A. S. A. S. G. Kucherov, et al. (2021). Potassium and Cesium Fluorinated β-Diketonates: Effect of a Cation and Terminal Substituent on Structural and Thermal Properties. Molecules, 26(23), 7172.

- The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. (2022). Molecules, 27(7), 2207.

- Dilli, S., & Patsalides, E. (1979). Volatility Studies of Metal Chelates. IV*Thermal Behaviour of Copper(II) Chelates of Aryl β-Diketones. Australian Journal of Chemistry, 32(2), 277-284.

- Sloop, J. C. (2006). Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-787.

- P. H. P. H. Hansen. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1335.

- Dalal, A., et al. (2022). Fluorinated β-diketone-based Sm(III) complexes: spectroscopic and optoelectronic characteristics. Luminescence, 37(8), 1328-1334.

- Acidifying Effect by β-Fluorine Negative Hyperconjugation and Selected - ResearchGate. (n.d.).

- Chemistry of Uoro-Substituted Beta-Diketones and Their Derivatives | PDF | Ketone - Scribd. (n.d.).

- Gas Chromatography of Metal Chelates - Semantic Scholar. (n.d.).

- 19F-centred NMR analysis of mono-fluorinated compounds - PMC - NIH. (n.d.).

- A Study of Some Fluorine-containing β-Diketones 1 - ACS Publications. (n.d.).

- An Overview of Fluorine NMR - ResearchGate. (n.d.).

- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 2(3), 549-556.

- Modulating extraction and retention of fluorinated β-diketonate metal complexes in perfluorocarbons through the use of non-fluorinated neutral ligands†. (n.d.). Royal Society of Chemistry.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Scholar.

- Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds. (2025). Technology Networks.

- PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM - YouTube. (n.d.).

- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999.

- How to explain the acidity difference between these β-diketones? (2023). Chemistry Stack Exchange.

Sources

- 1. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Recent Developments in the Synthesis of β-Diketones | MDPI [mdpi.com]

- 4. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tautomerism of β-Diketones and β-Thioxoketones [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones - Beijing Institute of Technology [pure.bit.edu.cn]

- 9. biophysics.org [biophysics.org]

- 10. researchgate.net [researchgate.net]

- 11. The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. int-jecse.net [int-jecse.net]

- 13. idosi.org [idosi.org]

- 14. connectsci.au [connectsci.au]

- 15. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Foreword: The Trifluoromethyl Group - A Game Changer in Crystal Engineering

An In-Depth Technical Guide to the Crystal Structure of Trifluoromethyl-Containing β-Diketones

In the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern molecular design. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is particularly influential due to its unique electronic properties, steric bulk, and metabolic stability. When appended to the versatile β-diketone scaffold, the CF₃ group imparts profound effects that dictate not only the molecule's chemical reactivity but, critically, its solid-state architecture. This guide provides an in-depth exploration of the crystal structures of trifluoromethyl-containing β-diketones, moving from the foundational principles of their synthesis and crystallization to the nuanced details of their three-dimensional arrangements as revealed by single-crystal X-ray diffraction.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to understanding a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The presence of the highly electronegative trifluoromethyl group necessitates specific considerations in both stages.

Synthesis: The Claisen Condensation Pathway

The most prevalent method for synthesizing β-diketones, including their trifluoromethylated analogues, is the Claisen condensation.[1] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For trifluoromethyl-containing β-diketones, this typically involves reacting a trifluoroacetyl ester (e.g., ethyl trifluoroacetate) with a suitable methyl ketone.[2]

Experimental Protocol: Synthesis of 1,1,1-trifluoro-4-phenylbutane-2,4-dione

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with dry hexanes (3x) to remove the mineral oil, then suspend it in anhydrous diethyl ether.

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether dropwise over 30 minutes. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium enolate.

-

Condensation: Re-cool the mixture to 0 °C and add ethyl trifluoroacetate (1.1 equivalents) dropwise. A precipitate will form. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding 10% aqueous HCl until the mixture is acidic (pH ~2). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired β-diketone.

Senior Application Scientist's Note: The choice of a strong, non-nucleophilic base like NaH is critical to deprotonate the ketone without competing in side reactions with the ester. Anhydrous conditions are paramount, as any moisture will quench the base and enolate, drastically reducing the yield.

Crystallization: The Art of Inducing Order

Obtaining a single crystal suitable for X-ray diffraction is often more art than science, requiring patience and experimentation.[3] The goal is to create a supersaturated solution from which the compound precipitates slowly and orderly.[4][5] The enhanced solubility of many fluorinated compounds can be an advantage in this process.[6]

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble at room temperature.[7] Test small amounts in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol). A good starting point is a solvent system where the compound dissolves when heated but has limited solubility when cooled.[3]

-

Solution Preparation: Dissolve the purified β-diketone in a minimal amount of the chosen hot solvent to create a near-saturated solution.[8]

-

Filtration: Filter the hot solution through a pre-warmed syringe filter or a small cotton plug in a pipette to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for slow evaporation of the solvent.[8]

-

Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[8] High-quality crystals will form as the solvent slowly evaporates, increasing the concentration of the solute beyond its saturation point.[9]

Senior Application Scientist's Note: For difficult-to-crystallize compounds, vapor diffusion is a powerful alternative. Here, a concentrated solution of the compound in a less volatile solvent is placed in a sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting slow and controlled crystal growth.[8]

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Architecture

SCXRD is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which is vital for understanding the structure-property relationships of trifluoromethyl-containing β-diketones.[10][11]

The SCXRD Workflow

The process of determining a crystal structure via SCXRD follows a well-defined workflow, from data collection to structural refinement.

Caption: The experimental and computational workflow for Single-Crystal X-ray Diffraction (SCXRD).

The core challenge in this process is the "phase problem": while the intensities of the diffracted X-ray beams are measured, their phase information is lost.[12] For small molecules like β-diketones, this is typically solved computationally using "direct methods."[12]

Core Structural Features: The Influence of the CF₃ Group

The introduction of a trifluoromethyl group imposes several defining characteristics on the crystal structure of β-diketones.

Keto-Enol Tautomerism in the Solid State

In solution, β-diketones exist in a dynamic equilibrium between the diketo form and two chelated cis-enol tautomers.[13][14] The strongly electron-withdrawing nature of the CF₃ group significantly influences this equilibrium, generally favoring the enol form where the acidic enolic proton is closer to the oxygen adjacent to the other substituent (R group), a phenomenon driven by conjugation and intramolecular hydrogen bonding.[13][15]

Caption: Keto-enol equilibrium in a trifluoromethyl-β-diketone, highlighting the favored enol tautomer.

In the solid state, this dynamic equilibrium is "frozen," and SCXRD typically reveals that the molecule adopts a single enol tautomer. This form is stabilized by a strong, intramolecular O-H···O hydrogen bond, which creates a planar six-membered pseudo-aromatic ring.[16] The O···O distance in this hydrogen bond is a key indicator of its strength.

Molecular Geometry and Crystal Packing

The CF₃ group is not just an electronic sink; it is also sterically demanding. Its presence influences bond lengths and angles within the molecule and plays a crucial role in dictating how molecules pack together in the crystal lattice.

-

Bond Lengths: The C-C bonds within the enol ring exhibit partial double-bond character due to electron delocalization, a feature quantifiable by SCXRD. The C-CF₃ bond is typically shorter than a standard C-CH₃ bond due to the inductive effect of the fluorine atoms.

-

Intermolecular Interactions: While the strong intramolecular O-H···O bond is a dominant feature, weaker intermolecular forces govern the overall crystal packing. These often involve the fluorine atoms of the CF₃ group, leading to interactions such as C-H···F and C-H···O hydrogen bonds.[17][18] In compounds with aromatic substituents, π-π stacking interactions are also common.[19] The interplay of these weak forces determines the final crystal system, space group, and density of the material.[20][21]

Caption: Schematic of intermolecular interactions guiding the crystal packing of β-diketones.

Table 1: Representative Crystallographic Data for a Hypothetical Trifluoromethyl-β-diketone

| Parameter | Value | Significance |

| Chemical Formula | C₁₀H₇F₃O₂ | Defines the atomic composition. |

| Crystal System | Monoclinic | Describes the basic lattice symmetry. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |

| a, b, c (Å) | 5.1, 15.3, 11.2 | Unit cell dimensions. A short axis (~5 Å) can indicate potential for layer slippage.[22] |

| β (°) | 98.5 | The angle of the monoclinic unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| O···O distance (Å) | 2.55 | Intramolecular H-bond distance; shorter values indicate stronger bonds. |

| C-H···F distance (Å) | 2.95 | Intermolecular contact distance, indicating a weak hydrogen bond. |

Broader Implications: From Coordination Chemistry to Materials Science

The structural insights gained from SCXRD are not merely academic. Trifluoromethyl-containing β-diketones are exceptional ligands in coordination chemistry, forming stable chelate complexes with a vast range of metal ions.[1][6] The crystal structure of the free ligand informs how it will coordinate to a metal, and the CF₃ group enhances the volatility and solubility of the resulting metal complexes, making them valuable precursors for chemical vapor deposition (CVD) and materials synthesis.[6][23] Furthermore, these complexes are widely studied for their applications in luminescence and as magnetic materials.[20][21] The precise geometry of the coordination sphere, dictated by the ligand's structure, is critical to these properties.[20]

Conclusion

The crystal structure of a trifluoromethyl-containing β-diketone is a finely balanced interplay of powerful electronic effects, steric demands, and a hierarchy of hydrogen bonds. The dominant influence of the CF₃ group is evident in the stabilization of the enol tautomer through a strong intramolecular hydrogen bond, a feature consistently revealed by single-crystal X-ray diffraction. This powerful analytical technique further elucidates the subtle intermolecular forces, often involving the fluorine atoms themselves, that orchestrate the assembly of individual molecules into a well-ordered, three-dimensional lattice. For researchers in drug development and materials science, a thorough understanding of these solid-state structures is indispensable, providing the foundational knowledge required to rationally design new molecules with tailored properties and functions.

References

- SOP: CRYSTALLIZATION. (n.d.). Chem LibreTexts.

- Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.

- How to Crystallize Organic Compounds. (2024, October 10). wikiHow.

- Kostenko, M. V., et al. (2023).

- Jones, A. O. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2534-2556. [Link]

- Crystallisation Techniques. (2006, January 8). University of Cambridge.

- Kharisov, B. I., et al. (2022). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 27(23), 8206. [Link]

- Sosnovskikh, V. Y., & Usachev, B. I. (2008). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Symmetry, 1(1), 1-28. [Link]

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure.

- Kostenko, M. V., et al. (2023). Perfluoroalkyl Chain Length Effect on Crystal Packing and [LnO8] Coordination Geometry in Lanthanide-Lithium β-Diketonates: Luminescence and Single-Ion Magnet Behavior. Molecules, 28(11), 4531. [Link]

- Reid, J. C., & Calvin, M. (1950). Some New β-Diketones Containing the Trifluoromethyl Group. Journal of the American Chemical Society, 72(7), 2948-2952. [Link]

- Chen, Y.-R., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(3), 707-710. [Link]

- Synthesis of trifluoromethyl ketones. (n.d.). Organic Chemistry Portal.

- Obydennov, D. L., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7935. [Link]

- Determination of crystal structure by single crystal X-ray diffraction. (n.d.). University of Aveiro.

- How do organic compounds single crystal X rays diffraction work? (2016, February 3). ResearchGate.

- Sloop, J. C. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate.

- Obydennov, D. L., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7935. [Link]

- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester.

- Molecular structure of 21. Hydrogen atoms have been omitted, CF3... (n.d.). ResearchGate.

- Synthesis and coordination chemistry of perfluoroalkyl-derivatised β-diketonates. (2025, August 5). ResearchGate.

- Sloop, J. C. (2006). Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 846-853. [Link]

- Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones. (n.d.). Science China Press.

- Chemistry of fluoro-substituted beta-diketones and their derivatives. (2025, August 5). ResearchGate.

- β-Diketones: Coordination and Application. (n.d.). ResearchGate.

- The composition, structure and hydrogen bonding of the β-diketones. (2025, August 5). ResearchGate.

- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (n.d.). National Institutes of Health.

- A small library of C–H⋯O hydrogen bonds based on supramolecular architectures of 1,5-diketone malonates in the solid state. (n.d.). ResearchGate.

- The keto/enol tautomerism in acetoacetyl fluoride: Properties, spectroscopy, and gas-phase and crystal structures of the enol form. (2025, August 10). ResearchGate.

- Molecular Recognition via Hydrogen Bonding in Supramolecular Complexes: A Fourier Transform Infrared Spectroscopy Study. (2018, September 6). MDPI.

- Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. (2022, June 8). ACS Publications.

- Synthesis, Structures and Co-Crystallizations of Perfluorophenyl Substituted β-Diketone and Triketone Compounds. (2019, March 25). MDPI.

- Smith, B. P. (1966). X-Ray Diffraction Studies Of Some Fluoroalkyl Compounds. Digital Commons @PVAMU.

- Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. (2022, November 5). PubMed.

- Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. (n.d.). MDPI.

- Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. (2021, June 18). MDPI.

- X-ray crystallography. (n.d.). Wikipedia.

- Molecular structure, determined by X‐ray diffraction, of ketone 2 k. Thermal ellipsoids set at 50 % probability. (n.d.). ResearchGate.

- Attractive Forces between Particles. (n.d.). Washington University in St. Louis.

- Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021, November 20). National Institutes of Health.

Sources

- 1. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. How To [chem.rochester.edu]

- 8. depts.washington.edu [depts.washington.edu]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 13. researchgate.net [researchgate.net]

- 14. Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones (2006) | Joseph C. Sloop | 78 Citations [scispace.com]

- 15. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A small library of C–H⋯O hydrogen bonds based on supramolecular architectures of 1,5-diketone malonates in the solid state - Arabian Journal of Chemistry [arabjchem.org]

- 18. mdpi.com [mdpi.com]

- 19. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. elar.urfu.ru [elar.urfu.ru]

- 21. Perfluoroalkyl Chain Length Effect on Crystal Packing and [LnO8] Coordination Geometry in Lanthanide-Lithium β-Diketonates: Luminescence and Single-Ion Magnet Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

CAS number for 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione

An In-Depth Technical Guide to 4,4,4-Trifluoro-1-(4-substituted-phenyl)-1,3-butanediones: Synthesis, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of 4,4,4-trifluoro-1-(4-substituted-phenyl)-1,3-butanediones, a critical class of chemical intermediates in modern medicinal chemistry. Focusing on the well-documented and industrially significant analogue, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (CAS No. 720-94-5), this document will delve into its synthesis, physicochemical properties, and pivotal role in the development of pharmaceuticals. Furthermore, the influence of the trifluoromethyl substituent, as specified in the topic "4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione," will be explored in the context of its impact on drug design and metabolic stability.

Introduction: The Significance of Fluorinated β-Diketones

Fluorinated organic compounds have become indispensable in the pharmaceutical industry due to the unique properties conferred by fluorine atoms. The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] β-Diketones, characterized by two carbonyl groups separated by a methylene group, are versatile building blocks in organic synthesis. The combination of these two features in fluorinated β-diketones, such as the title compounds, creates highly valuable intermediates for the synthesis of complex therapeutic agents.

While the specific compound this compound is a subject of interest, the broader class, and specifically the 4-methylphenyl derivative, serves as an excellent model for understanding the synthesis and utility of these molecules. The 4-methylphenyl analog is a key intermediate in the industrial synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[2][3]

Physicochemical Properties and Characterization

The physicochemical properties of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione are summarized in the table below. These properties are crucial for its handling, reaction optimization, and purification.

| Property | Value | Reference |

| CAS Number | 720-94-5 | |

| Molecular Formula | C₁₁H₉F₃O₂ | [4] |

| Molecular Weight | 230.18 g/mol | |

| Appearance | Solid | |

| IUPAC Name | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione | [5] |

| Synonyms | 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione | [5] |

Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

The industrial synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione is a critical step in the manufacturing of Celecoxib.[2] A common and efficient method involves a Claisen condensation reaction.

General Synthesis Pathway: Claisen Condensation

The synthesis typically involves the condensation of a substituted acetophenone with a trifluoroacetylating agent. In the case of the 4-methylphenyl derivative, 4'-methylacetophenone is reacted with an ester of trifluoroacetic acid, such as ethyl trifluoroacetate, in the presence of a strong base like sodium methoxide.[6]

Reaction Scheme:

4'-Methylacetophenone + Ethyl trifluoroacetate --(Base)--> 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis:

-

Reaction Setup: A solution of 4'-methylacetophenone and ethyl trifluoroacetate is prepared in a suitable aprotic solvent, such as toluene.

-

Base Addition: The reaction mixture is cooled, and a strong base (e.g., sodium methoxide) is added portion-wise while maintaining a low temperature to control the exothermic reaction.

-

Reaction Progression: The mixture is then allowed to warm to room temperature or heated to reflux to drive the condensation to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction is quenched, typically with an aqueous acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the high-purity diketone.[6]

Caption: Synthesis of Celecoxib from key intermediates.

The Role of the Trifluoromethyl Group in Drug Design

The presence of the trifluoromethyl (-CF₃) group in these intermediates and the final active pharmaceutical ingredient is of paramount importance. The trifluoromethyl group is a common substituent in modern pharmaceuticals for several reasons:

-

Increased Lipophilicity: The -CF₃ group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability. [1]* Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug in the body. [7]* Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target. [7] In the context of the user's query about 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl )-1,3-butanedione, the presence of a second trifluoromethyl group on the phenyl ring would further amplify these effects. It would significantly increase the molecule's lipophilicity and metabolic stability, which could be desirable properties in the design of new drug candidates.

Broader Applications in Organic Chemistry

Beyond its role in Celecoxib synthesis, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione and its analogs are valuable in other areas of organic synthesis. Their diketone functionality allows for a variety of condensation and cyclization reactions, providing access to a wide range of heterocyclic compounds. [3]They are also used in the development of novel fluorinated materials and as ligands in catalysis. [3]

Conclusion

4,4,4-Trifluoro-1-(4-substituted-phenyl)-1,3-butanediones are a class of highly valuable and versatile chemical intermediates. The well-documented synthesis and application of the 4-methylphenyl derivative in the production of Celecoxib underscore their significance in the pharmaceutical industry. The strategic incorporation of trifluoromethyl groups in these molecules is a key aspect of modern drug design, leading to improved pharmacokinetic and pharmacodynamic properties. Further research into analogs, such as the 4-trifluoromethylphenyl derivative, holds promise for the development of new and improved therapeutic agents.

References

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking the Potential of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. [Link]

- PharmaCompass. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. [Link]

- Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

- PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. [Link]

- DiCesare, J. C., & Babin, J. R. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(11), 2890-2896. [Link]

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

- Reddy, A. R., et al. (2012). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 16(1), 89-93. [Link]

- Global Substance Registration System. (n.d.). 4,4,4-TRIFLUORO-1-(4-METHYLPHENYL)-1,3-BUTANEDIONE. [Link]

- ResearchGate. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1) and the title compound 2. [Link]

- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5786. [Link]

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. 7(2b), 207. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4,4-TRIFLUORO-1-(3-METHYLPHENYL)-1,3-BUTANEDIONE synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione, a molecule of interest in medicinal chemistry due to its unique structural motifs. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of physical chemistry, data from analogous structures, and established experimental protocols to provide a robust framework for researchers. We will explore the physicochemical properties influencing its solubility, predict its behavior in various organic solvents, and present a detailed methodology for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and overcome the solubility challenges associated with highly fluorinated compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug from administration to its site of action is fraught with physiological barriers. A primary hurdle for oral and other routes of administration is the dissolution of the drug substance. Poor aqueous solubility is a leading cause of low bioavailability, leading to a high rate of attrition for promising drug candidates. Understanding and quantifying the solubility of a compound in various solvent systems is therefore a cornerstone of preclinical development.

This compound is a β-diketone featuring two trifluoromethyl groups. These electron-withdrawing groups significantly influence the molecule's electronic and steric properties, which in turn dictate its intermolecular interactions and, ultimately, its solubility. The presence of the trifluoromethyl moieties can enhance metabolic stability and binding affinity to target proteins, but often at the cost of reduced solubility. This guide will provide a comprehensive overview of the factors governing the solubility of this compound and practical approaches to its measurement.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's solubility is governed by a delicate balance of intermolecular forces between the solute and the solvent. For this compound, several key features will dictate its solubility profile:

-

Keto-Enol Tautomerism: Like other β-diketones, this compound can exist in equilibrium between its diketo and enol forms. The enol form can establish a strong intramolecular hydrogen bond, which can reduce its ability to form hydrogen bonds with solvent molecules, thereby impacting solubility.

-

Fluorine Content: The high degree of fluorination significantly increases the molecule's hydrophobicity. The trifluoromethyl groups are poor hydrogen bond acceptors and can lead to "fluorophobic" interactions, where the molecule prefers to self-associate rather than interact with polar solvents.

-

Aromatic Ring: The trifluoromethyl-substituted phenyl ring further contributes to the compound's lipophilicity.

-

Dipole Moment: The presence of electronegative oxygen and fluorine atoms creates a significant molecular dipole, suggesting that polar aprotic solvents may be effective in solvating the molecule.

Based on these structural features, we can predict the following general solubility trends:

-

Low Aqueous Solubility: The pronounced hydrophobic character suggests that solubility in water will be very low.

-

Moderate to High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF) are likely to be effective due to their ability to engage in dipole-dipole interactions without the competing hydrogen bonding network of protic solvents.

-

Variable Solubility in Alcohols: Short-chain alcohols like methanol and ethanol may offer moderate solubility due to their ability to act as both hydrogen bond donors and acceptors. However, the hydrophobic nature of the molecule may limit extensive solvation.

-

Low Solubility in Nonpolar Solvents: Solvents such as hexanes and toluene are unlikely to be effective solubilizing agents due to the polar nature of the diketone functionality.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of readily available public data, empirical determination of solubility is essential. The following protocol outlines a robust method for measuring the equilibrium solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume of each test solvent into the corresponding vials.

-

-

Equilibration:

-

Tightly cap the vials and vortex thoroughly to suspend the solid.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could interfere with the analysis.

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of known concentrations of the compound in the mobile phase.

-

Inject the calibration standards and the prepared samples onto the HPLC system.

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a mobile phase of acetonitrile/water with a UV detector set to an appropriate wavelength).

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Hypothetical Experimental Solubility of this compound in Selected Organic Solvents at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Hypothetical Experimental Solubility (mg/mL) |

| Water | Protic | Very Low | < 0.01 |

| Methanol | Protic | Moderate | 5 - 15 |

| Ethanol | Protic | Moderate | 10 - 25 |

| Isopropanol | Protic | Low to Moderate | 2 - 10 |

| Acetonitrile | Polar Aprotic | Moderate to High | 50 - 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 200 |

| Dimethylformamide (DMF) | Polar Aprotic | High | > 150 |

| Tetrahydrofuran (THF) | Polar Aprotic | High | 100 - 150 |

| Acetone | Polar Aprotic | Moderate to High | 75 - 125 |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate | 1 - 5 |

| Toluene | Nonpolar | Low | < 1 |

| Hexanes | Nonpolar | Very Low | < 0.1 |

Note: The "Hypothetical Experimental Solubility" values are illustrative and should be determined empirically following the protocol outlined in Section 3.

The interpretation of these results should consider the interplay of solvent polarity, hydrogen bonding capability, and the specific interactions with the solute. For instance, the high solubility in DMSO and DMF can be attributed to their strong dipole moments and their ability to act as hydrogen bond acceptors for the enolic proton of the solute, without the energetic penalty of disrupting a strong solvent-solvent hydrogen bonding network.

Conclusion and Future Directions

The solubility of this compound is a complex property governed by its unique physicochemical characteristics. While a lack of public data necessitates empirical determination, a thorough understanding of its structure allows for rational prediction of its behavior in various organic solvents. The protocol detailed in this guide provides a self-validating framework for obtaining accurate and reproducible solubility data. Such data is indispensable for informed decision-making in formulation development, enabling the selection of appropriate solvent systems for preclinical and clinical studies. Future work should focus on the experimental validation of the predicted solubility profile and the investigation of formulation strategies, such as the use of co-solvents and excipients, to enhance the aqueous solubility of this and other challenging fluorinated compounds.

References

Due to the specific and technical nature of the compound "this compound," publicly available, peer-reviewed solubility studies are limited. The principles and methodologies described in this guide are based on established and widely accepted practices in the fields of pharmaceutical sciences and physical chemistry. For further reading on the fundamental concepts of solubility and standard experimental techniques, the following resources are recommended:

- Title: Handbook of Aqueous Solubility D

- Title: The Art and Science of Preformulation in Pharmaceutical Development Source: Springer URL:[Link]

- Title: HPLC for Pharmaceutical Scientists Source: Wiley URL:[Link]

The Ascendancy of Fluorinated 1,3-Diketones: A Comprehensive Guide for Scientists and Drug Developers

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Among the myriad of fluorinated scaffolds, 1,3-diketones stand out for their unique electronic properties, versatile reactivity, and profound impact on biological and material functions. This in-depth technical guide provides a comprehensive exploration of fluorinated 1,3-diketones, from their fundamental synthesis and physicochemical properties to their cutting-edge applications. We will delve into the causality behind experimental choices in their preparation and characterization, offering field-proven insights for researchers, scientists, and drug development professionals. This guide aims to be a self-validating system, grounding key mechanistic claims and protocols in authoritative sources to ensure scientific integrity.

The Fluorine Advantage: Why Incorporate Fluorine into 1,3-Diketones?

The introduction of fluorine atoms into a 1,3-diketone framework dramatically alters its physicochemical properties. The high electronegativity of fluorine exerts a strong inductive effect, influencing the acidity of the α-protons and the stability of the corresponding enolates. This, in turn, has profound implications for the keto-enol tautomerism, a hallmark of 1,3-dicarbonyl compounds.[3][4] The presence of fluorine can also enhance metabolic stability, lipophilicity, and bioavailability of molecules, making fluorinated 1,3-diketones highly attractive motifs in drug discovery.[1][5]

Synthesis of Fluorinated 1,3-Diketones: A Methodological Deep Dive

The synthesis of fluorinated 1,3-diketones primarily relies on well-established organic reactions, with the Claisen condensation being a workhorse in this field.[6]

The Claisen Condensation: A Classic Route with a Modern Twist

The Claisen condensation involves the reaction between an ester and a ketone in the presence of a strong base to form a β-diketone.[6] For the synthesis of fluorinated 1,3-diketones, this typically involves a fluorinated ester and a ketone.[7]

Experimental Protocol: Synthesis of a Fluorinated 1,3-Diketone via Claisen Condensation

-

Reagent Preparation: Dissolve the ketone (1 equivalent) in an anhydrous aprotic solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., nitrogen, argon).

-

Base Addition: Add a strong base, such as sodium hydride (NaH) or sodium amide (NaNH2), portion-wise to the stirred solution at 0 °C.[8] Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

-

Ester Addition: Slowly add the fluorinated ester (1.1 equivalents) to the reaction mixture. The reaction is often exothermic, so maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated 1,3-diketone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the quenching of the strong base and the enolate intermediate by water or atmospheric moisture.

-

Strong Base: A strong base is required to deprotonate the α-carbon of the ketone, forming the nucleophilic enolate. The pKa of the α-proton dictates the choice of base.

-

Stoichiometry: A slight excess of the ester is often used to ensure complete consumption of the ketone.

Electrophilic Fluorination: Direct Introduction of Fluorine

For the synthesis of α-fluorinated 1,3-diketones, electrophilic fluorination is the method of choice. Reagents like Selectfluor® are commonly employed to introduce a fluorine atom at the α-position of the dicarbonyl compound.[9]

Experimental Protocol: α-Fluorination using Selectfluor®

-

Dissolution: Dissolve the 1,3-diketone (1 equivalent) in a suitable solvent such as acetonitrile.[9]

-

Reagent Addition: Add Selectfluor® (1.1 equivalents) to the solution at room temperature.[9]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or NMR). Reaction times can vary from a few hours to several days.[9]

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with water to remove any inorganic salts.[9]

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Electrophilic Fluorine Source: Selectfluor® is a stable, crystalline, and easy-to-handle source of electrophilic fluorine.

-

Solvent Choice: Acetonitrile is a common solvent for these reactions as it is relatively polar and can dissolve both the substrate and the fluorinating agent.

-

Control of Stoichiometry: Careful control of the stoichiometry is important to avoid difluorination, although in some cases, difluorinated products can be obtained by adjusting the reaction conditions.[9][10]

Table 1: Factors Influencing Keto-Enol Equilibrium in Fluorinated 1,3-Diketones

| Factor | Influence on Equilibrium | Rationale |

| Fluorine Position | α-Fluorine can favor the keto form. [3]Fluorine on side chains can stabilize the enol form. | Inductive effects and intramolecular hydrogen bonding. [3][11] |

| Solvent Polarity | Polar solvents can disrupt intramolecular hydrogen bonding, favoring the keto form. Non-polar solvents favor the enol form. [12] | Solvent-solute interactions. |

| Temperature | Higher temperatures can favor the keto form. | Entropic effects. |

| Substitution Pattern | Bulky substituents can influence the steric environment around the dicarbonyl system. | Steric hindrance. |

Coordination Chemistry: Versatile Ligands for Metal Complexes

Fluorinated 1,3-diketones are excellent chelating ligands for a wide range of metal ions, forming stable metal complexes. [13][14]The resulting metal diketonates have found applications in various fields, including catalysis, materials science, and as NMR shift reagents. [11][13]The presence of fluorine can enhance the volatility and Lewis acidity of the metal complexes.

The synthesis of these complexes typically involves the reaction of the fluorinated 1,3-diketone with a metal salt in the presence of a base. [7]

Applications in Drug Discovery and Development

The unique properties of fluorinated 1,3-diketones make them valuable building blocks in medicinal chemistry. [1][15]

Enzyme Inhibition

The electrophilic nature of the carbonyl carbons in fluorinated 1,3-diketones makes them effective inhibitors of various enzymes, particularly serine and cysteine proteases. [15]The diketone moiety can act as a "warhead," forming a covalent bond with a nucleophilic residue in the enzyme's active site.

Bioactive Heterocycles

Fluorinated 1,3-diketones are versatile precursors for the synthesis of a wide array of fluorine-containing heterocyclic compounds with potential biological activity. [8]

Iron Chelators

Some fluorinated compounds, including derivatives of 3-hydroxypyridin-4-ones which can be conceptually related to 1,3-diketones, have been investigated as iron chelators for the treatment of iron overload disorders. [16]The introduction of fluorine can modulate the pKa and lipophilicity of the chelators, potentially improving their therapeutic profile. [16]

Characterization Techniques: Unraveling the Structure

A combination of spectroscopic techniques is essential for the unambiguous characterization of fluorinated 1,3-diketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these compounds.

-

¹H NMR: Provides information about the proton environment, including the presence of enolic protons.

-

¹³C NMR: Reveals the carbon skeleton. The presence of fluorine leads to characteristic C-F coupling, which can be complex to interpret but provides valuable structural information. [17]* ¹⁹F NMR: Directly observes the fluorine atoms, providing information about their chemical environment and coupling to other nuclei. [18][19]19F NMR is particularly useful for assessing purity and monitoring reactions. [9]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic carbonyl and enol functional groups. The C=O stretching frequency can provide insights into the extent of enolization and hydrogen bonding. [12]

Conclusion and Future Outlook

Fluorinated 1,3-diketones represent a fascinating and highly versatile class of compounds with a continuously expanding range of applications. Their unique electronic properties, tunable reactivity, and significant impact on biological systems ensure their continued importance in both academic research and industrial drug development. Future research will likely focus on the development of novel synthetic methodologies for their preparation, a deeper understanding of their interactions with biological targets, and the exploration of new applications in materials science and catalysis. The insights and protocols provided in this guide are intended to empower researchers to confidently explore the rich chemistry of these remarkable molecules.

References

- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

- Kostenko, A. V., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7953. [Link]

- Sandford, G., et al. (2019). Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives. Chemical Science, 10(40), 9264-9271. [Link]

- Li, Y., & Liu, L. (2006). Theoretical study on enol-keto tautomerism of α-fluorine-β-diketones. Journal of Molecular Structure: THEOCHEM, 764(1-3), 91-96. [Link]

- Joshi, K. C., et al. (2010). Chemistry of Fluorinated 1,3-Diketones and Related Compounds. ChemInform, 16(23). [Link]

- Nefedov, V. D., et al. (2008). 1,3-Diketones. Synthesis and properties. Russian Chemical Reviews, 77(3), 229-247. [Link]

- Su, Y., et al. (2013). Keto-enol tautomerism of the fluorinated diketones. Atmospheric Environment, 77, 637-645. [Link]

- Sareen, V., et al. (1996). Studies in fluorinated 1,3-diketones and related compounds. Part XVIII. Synthesis of some new tris(1,3-diketonato)lanthanide complexes. Journal of Fluorine Chemistry, 78(2), 163-166. [Link]

- Organic Chemistry Portal. Synthesis of 1,3-diketones. [Link]

- Chambers, R. D., et al. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 16, 1378-1386. [Link]

- Joshi, K. C. (1978). Some Aspects of the Chemistry of Fluorinated 1, 3-Diketones. Journal of the Indian Chemical Society, 55(11), 1169-1172. [Link]

- Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031. [Link]

- Hughes, D. L., et al. (2002). Synthesis and coordination chemistry of perfluoroalkyl-derivatised β-diketonates. Journal of Fluorine Chemistry, 115(1), 67-74. [Link]

- Sareen, V., et al. (1996). Studies in fluorinated 1,3-diketones and related compounds. Part XVIII. Synthesis of some new tris(1,3-diketonato)lanthanide complexes. Journal of Fluorine Chemistry, 78(2), 163-166. [Link]

- Zaitsev, A. B., et al. (2018). Effect of the nature of a fluorinated substituent on the synthesis of functionalized 1,3-diketones. Russian Chemical Bulletin, 67(8), 1439-1446. [Link]

- Anderson, J. D. O., et al. (1993). Synthesis, properties, and reactions of new perfluorinated diketones. Inorganic Chemistry, 32(23), 5075-5080. [Link]

- Fomina, L. N., et al. (2019). Fluorinated Pd(II)-1,3,5-Triketonates: Synthesis and Molecular Structure. Polyhedron, 170, 44-50. [Link]

- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

- Sloop, J. C., et al. (2002). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 118(1-2), 135-147. [Link]

- Wikipedia.

- Gomez, C. C., et al. (2015). Synthesis and Bioactivity Analysis of Cyclic Fluorinated Triketones.

- US Patent 5,344,992. (1994).

- Reddy, T. J., et al. (2018). Recent Advances in the Synthesis of 1,3-Diketones. Asian Journal of Organic Chemistry, 7(9), 1689-1706. [Link]

- Galkin, K. I., & Sandulenko, I. V. (2023). Biologically important molecules containing 1,3‐diketones. ChemistrySelect, 8(15), e202300431. [Link]

- Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. [Link]

- Abbate, V., et al. (2012). Design and synthesis of fluorinated iron chelators for metabolic study and brain uptake. Journal of Medicinal Chemistry, 55(7), 3294-3306. [Link]

- Wątor, E., et al. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences, 24(7), 6791. [Link]

- Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(11), 3125-3133. [Link]

- Le, T. L., et al. (2018). Some 1,3-diketone-metal complexes with antimicrobial activity.

- Claridge, T. D. W., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- JEOL Ltd.

- University of Ottawa NMR Facility Blog. (2007).

- Bernard-Gauthier, V., et al. (2021). Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography. Frontiers in Chemistry, 9, 689033. [Link]

- Worswick, G., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(17), 4936-4946. [Link]

- Liu, J., et al. (1987). A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid. Magnetic Resonance in Chemistry, 25(11), 969-973. [Link]

- Bernard-Gauthier, V., et al. (2021). Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography. CORE. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones - Beijing Institute of Technology [pure.bit.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 10. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 11. zenodo.org [zenodo.org]

- 12. researchgate.net [researchgate.net]

- 13. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of fluorinated iron chelators for metabolic study and brain uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

Foreword: The Trifluoromethyl Group as a Paradigm-Shifting Substituent

An In-depth Technical Guide to the Electronic Structure of Trifluoromethyl β-Diketones

In the landscape of functional group chemistry, few substituents have had as profound an impact as the trifluoromethyl (CF₃) group. Its introduction into organic scaffolds is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to modulate a molecule's steric and electronic profile. When appended to the versatile β-diketone framework, the CF₃ group engenders a unique set of properties rooted in a fundamental redistribution of electron density. This guide provides an in-depth exploration of the electronic structure of trifluoromethyl β-diketones, moving from first principles to their practical implications in spectroscopy, coordination chemistry, and drug design. Our narrative is designed for the practicing researcher, offering not just a recitation of facts, but a causal understanding of the phenomena at play.

The Inductive Powerhouse: How the CF₃ Group Shapes the Electronic Landscape

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, a consequence of the high electronegativity of its three fluorine atoms.[1] This intense inductive effect (-I) is the primary driver of the unique electronic characteristics of CF₃-substituted β-diketones. Unlike resonance effects, this inductive pull propagates through the sigma bond framework, profoundly influencing adjacent functional groups.

The primary consequences of this electron withdrawal are twofold:

-

Increased Acidity: The α-protons, situated on the carbon between the two carbonyls, become significantly more acidic compared to their non-fluorinated analogs. The CF₃ group stabilizes the resulting carbanion (enolate), facilitating deprotonation.[2][3][4]

-

Enhanced Electrophilicity: The electron density at both carbonyl carbons is reduced, rendering them more susceptible to nucleophilic attack. The carbonyl carbon adjacent to the CF₃ group experiences a more pronounced effect, a critical factor in determining the regioselectivity of reactions.[1]

This fundamental electronic perturbation sets the stage for the most defining characteristic of these molecules: their tautomeric behavior.

Keto-Enol Tautomerism: A Heavily Skewed Equilibrium

β-Diketones exist as a dynamic equilibrium between a diketo form and two or more enol tautomers.[5][6] For simple β-diketones like acetylacetone, the enol form is prevalent, but the diketo form still exists in significant quantities. The introduction of a CF₃ group dramatically shifts this equilibrium almost exclusively toward the enol form.[2][6][7]

This stability is attributable to two synergistic factors:

-

Intramolecular Hydrogen Bonding: The enol form is stabilized by a strong, six-membered pseudo-aromatic ring formed via an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[7][8]

-

Conjugated π-System: The enol tautomer possesses a conjugated π-electron system (O=C-C=C-OH) that contributes to its thermodynamic stability.

In unsymmetrical trifluoromethyl β-diketones (e.g., R-CO-CH₂-CO-CF₃), the equilibrium is more complex, involving the diketo form and two distinct enol tautomers. This is often referred to as an enol-enol equilibrium .[7][9][10] The enolic proton can reside closer to the oxygen of the R-substituted carbonyl or the CF₃-substituted carbonyl. Spectroscopic evidence overwhelmingly shows that these compounds exist as mixtures of two chelated cis-enol forms in nonpolar media.[7] Generally, the equilibrium favors the enol form that maximizes conjugation.[7]

Caption: Keto-enol and enol-enol tautomeric equilibria in unsymmetrical trifluoromethyl β-diketones.

Spectroscopic Fingerprints of the Electronic Structure